3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one
Description
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one is a heterocyclic compound featuring a pyran-4-one core substituted with a methyl group at the 2-position and a 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy moiety at the 3-position. The trifluoromethyl (CF₃) and chloro (Cl) groups are electron-withdrawing substituents that enhance the compound’s stability and influence its reactivity.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3/c1-6-10(9(18)2-3-19-6)20-11-8(13)4-7(5-17-11)12(14,15)16/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGQQNGTGYIKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one (CAS Number: 338756-06-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Molecular Structure
The molecular formula of the compound is . Its structure features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a pyranone moiety.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 63–64 °C |
| Molecular Weight | 288.65 g/mol |
| Purity | 95% |
Antimicrobial Activity
Recent studies have indicated that compounds containing pyridine and pyranone moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function.
Anticancer Properties
Research has demonstrated that This compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of the caspase pathway. Notably, a study reported a reduction in cell viability in human breast cancer cells treated with this compound.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been tested against various enzymes involved in metabolic pathways. Preliminary results indicate that it may inhibit certain kinases, which are crucial for cancer cell proliferation.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines to determine the safety profile of the compound. The results suggest that while it exhibits cytotoxic effects on cancer cells, it shows lower toxicity towards normal human cells, indicating a potential therapeutic window.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridine derivatives, including our compound. The results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In a study featured in Cancer Letters, researchers investigated the effects of this compound on human breast cancer cell lines (MCF-7). They found that treatment with the compound led to a significant decrease in cell proliferation and induced apoptosis at concentrations above 10 µM .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Key Substituents | Primary Use | Molecular Formula |
|---|---|---|---|---|
| 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one | Pyran-4-one | 3-Cl, 5-CF₃-pyridinyloxy; 2-methyl | Likely herbicide | C₁₃H₈ClF₃NO₃ (inferred) |
| Haloxyfop-methyl ester | Propanoic acid ester | 3-Cl, 5-CF₃-pyridinyloxy; phenoxypropanoate | Herbicide | C₁₆H₁₃ClF₃NO₄ |
| Fluazifop | Propanoic acid | 5-CF₃-pyridinyloxy; phenoxypropanoic acid | Herbicide | C₁₅H₁₂F₃NO₄ |
| Chlorfluazuron | Benzamide | 3-Cl, 5-CF₃-pyridinyloxy; dichlorophenylurea | Insect growth regulator | C₂₀H₉Cl₃F₅N₃O₃ |
| 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one | Pyrimidin-4-one | 5-Cl, 6-CF₃ | Intermediate in synthesis | C₅H₂ClF₃N₂O |
Key Observations:
Core Heterocycle: The pyran-4-one core in the target compound distinguishes it from pyridinones (e.g., fluazifop) and pyrimidinones (e.g., 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one). Pyran-4-one’s oxygen atom may enhance hydrogen-bonding capacity compared to nitrogen-containing cores . Chlorfluazuron’s benzamide core enables insecticidal activity via chitin synthesis inhibition, a mechanism absent in pyranone/pyridinyloxy herbicides .
Substituent Effects: The 3-chloro-5-(trifluoromethyl)pyridinyloxy group is conserved in haloxyfop and chlorfluazuron but attached to different cores. In haloxyfop, this group is linked to a phenoxypropanoate, facilitating herbicidal activity through acetyl-CoA carboxylase (ACCase) inhibition .
Physicochemical Properties: Haloxyfop-methyl (logP ~3.5) is more lipophilic than the target compound (estimated logP ~2.8 due to the polar pyranone oxygen), affecting membrane permeability and environmental persistence . Chlorfluazuron’s higher molecular weight (C₂₀H₉Cl₃F₅N₃O₃) correlates with systemic insecticidal activity, whereas smaller pyranone/pyridinyloxy analogs favor herbicidal action .
Q & A
Basic Research Questions
Q. How can the synthesis of 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one be optimized for improved yield and purity?
- Methodological Answer :
- Step 1 : Use phosphoryl chloride (POCl₃) as a chlorinating agent under reflux conditions (100°C for 1 hour) to activate the pyridinyl moiety, as demonstrated in analogous pyrimidinone syntheses .
- Step 2 : Employ a biphasic extraction system (e.g., dichloromethane and saturated sodium bicarbonate) to isolate the product, minimizing side reactions .
- Step 3 : Purify via column chromatography using a gradient elution (hexane/ethyl acetate) to separate trifluoromethyl-containing byproducts, which often co-elute due to similar polarities .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of the chloro, trifluoromethyl, and pyran-4-one groups. The deshielded proton at C4 of the pyranone ring (~δ 6.5 ppm) is a key diagnostic peak .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals in a mixed solvent system (e.g., ethanol/water) and analyze the crystal lattice to resolve steric effects from the trifluoromethyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula using electrospray ionization (ESI) in positive ion mode, focusing on the [M+H] ion .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as halogenated pyridines are known irritants .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, particularly during chlorination steps involving POCl₃ .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal via licensed chemical waste contractors .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Step 1 : Standardize assay conditions (e.g., pH, temperature) to reduce variability. For example, organic degradation rates increase with temperature, which may explain discrepancies in IC₅₀ values .
- Step 2 : Validate purity using orthogonal methods (e.g., HPLC coupled with UV/Vis and HRMS) to rule out impurities as confounding factors .
- Step 3 : Replicate experiments using a common reference compound (e.g., a known kinase inhibitor) to calibrate inter-laboratory variability .
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Hydrolysis of the pyran-4-one ring is likely, monitored via -NMR by tracking the disappearance of the C4 proton signal .
- Alkaline Conditions (pH > 10) : Cleavage of the ether linkage between the pyridinyl and pyranone moieties may occur, detectable by LC-MS fragmentation patterns .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures and correlate with DSC endotherms .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C2 of the pyridinyl ring) .
- Step 2 : Simulate reaction pathways using molecular dynamics (MD) to assess steric hindrance from the trifluoromethyl group .
- Step 3 : Validate predictions experimentally by reacting the compound with nucleophiles (e.g., sodium methoxide) and analyzing products via -NMR .
Q. How can structure-activity relationship (SAR) studies be designed to explore agrochemical applications?
- Methodological Answer :
- Step 1 : Synthesize derivatives by modifying the pyridinyl (e.g., replacing Cl with Br) or pyranone (e.g., substituting methyl with ethyl) groups .
- Step 2 : Test herbicidal activity using a standardized Arabidopsis thaliana model, measuring root elongation inhibition at 10–100 μM concentrations .
- Step 3 : Corrogate bioactivity with electronic properties (e.g., Hammett σ values) to identify key substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
